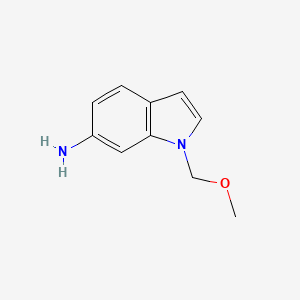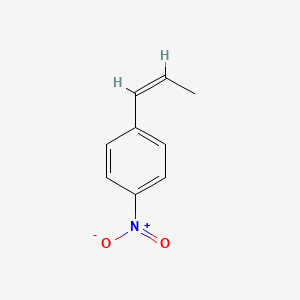
5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a cyclization reaction with appropriate pyrimidine intermediates under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine and thiophene derivatives.
科学研究应用
5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
- 5-Methyl-2-(furan-3-yl)pyrimidine-4-carboxylic acid
Comparison: 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC 名称 |
5-methyl-2-thiophen-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-11-9(7-2-3-15-5-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
AELIMSYYZBXKCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)








